2,5-Dimethyl-3-ethyl-d5-pyrazine
Description
Properties
CAS No. |
1428898-15-0 |
|---|---|
Molecular Formula |
C8H7D5N2 |
Molecular Weight |
141.225 |
Purity |
95% min. |
Synonyms |
2,5-Dimethyl-3-ethyl-d5-pyrazine |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques for 2,5 Dimethyl 3 Ethyl D5 Pyrazine
Mass Spectrometry-Based Methodologies
Mass spectrometry, particularly when coupled with chromatographic separation, stands as a cornerstone for the analysis of alkylpyrazines and their deuterated analogues. The choice of technique is often dictated by the complexity of the sample matrix and the specific analytical goal, whether it be identification, quantification, or high-resolution separation of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Alkylpyrazine Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely applied and powerful technique for the characterization of volatile compounds like alkylpyrazines. nih.govresearchgate.net In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
However, a significant challenge in the analysis of alkylpyrazines is that many positional isomers exhibit very similar mass spectra, making unambiguous identification based on spectral data alone practically unfeasible. nih.govresearchgate.net This similarity can lead to misidentifications, a known issue within the scientific literature. nih.govresearchgate.net For instance, the mass spectrum of 2,5-dimethyl-3-ethylpyrazine would be very similar to that of 2,3-dimethyl-5-ethylpyrazine, as they have the same molecular weight and similar fragmentation patterns. The introduction of a deuterium (B1214612) label in 2,5-Dimethyl-3-ethyl-d5-pyrazine provides a distinct mass shift, aiding in its differentiation from its non-deuterated counterpart, but the challenge of distinguishing it from other deuterated isomers remains.
To overcome the limitations of mass spectral similarity, the use of gas chromatographic retention indices (RIs) is often essential for the definitive identification of alkylpyrazines. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
For the precise quantification of specific compounds in complex mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective and widely used technique. nih.govresearchgate.netnih.gov This method offers high selectivity and sensitivity, making it ideal for targeted quantitative analysis. nih.gov In LC-MS/MS, the sample is first separated by liquid chromatography, which is particularly useful for less volatile or thermally labile compounds. The eluent from the LC column is then introduced into the mass spectrometer.
A key feature of LC-MS/MS is the use of multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process significantly enhances selectivity and reduces background noise.
The use of stable isotope-labeled internal standards, such as this compound, is a critical component of accurate quantification by LC-MS/MS. nih.gov The internal standard, which has nearly identical chemical and physical properties to the analyte, is added to the sample at a known concentration. Since the mass spectrometer can distinguish between the analyte and the deuterated internal standard by their mass difference, any variations during sample preparation and analysis affect both compounds equally, allowing for highly accurate and precise quantification. nih.gov This approach has been successfully applied to the quantitative analysis of various deuterated compounds in biological samples. nih.govresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC × GC-TOFMS) for Enhanced Resolution
For highly complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS) offers significantly enhanced separation power. nih.govnih.gov This advanced technique utilizes two different GC columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). The effluent from the first column is trapped and then rapidly re-injected onto the second column, creating a two-dimensional chromatogram.
This enhanced separation dramatically improves the resolution of co-eluting compounds that would otherwise overlap in a single-dimension GC analysis. nih.gov The coupling of GC × GC with a time-of-flight mass spectrometer (TOFMS) is particularly advantageous. TOFMS instruments offer high data acquisition rates, which are necessary to capture the very narrow peaks produced by the second-dimension column, and provide full mass spectra for all detected compounds. nih.govvu.nl This wealth of data, including well-ordered patterns in the 2D plane and second-dimension retention times, greatly aids in the identification of unknown compounds and improves the reliability of quantification, especially at trace levels. nih.govvu.nl The application of GC × GC-TOFMS has been demonstrated to be effective in the analysis of complex volatile profiles in various matrices. nih.gov
Application of Retention Indices for Isomer Differentiation
As previously mentioned, the mass spectra of many alkylpyrazine isomers are nearly identical, making their differentiation by MS alone a significant challenge. nih.govresearchgate.net In these cases, gas chromatographic retention indices (RIs) become an indispensable tool for unambiguous identification. nih.govresearchgate.net The retention index system provides a standardized measure of a compound's retention time relative to a series of n-alkanes, which are used as reference standards. researchgate.net
The RI value is primarily dependent on the structure of the compound and the type of stationary phase used in the GC column. researchgate.net By comparing the experimentally determined RI of an unknown compound to a database of known RI values, it is possible to differentiate between isomers that have very similar mass spectra. nih.govresearchgate.net While large compilations of retention indices for alkylpyrazines exist, these databases can be incomplete or contain inconsistent values. nih.gov Therefore, it is often necessary to determine RIs on multiple stationary phases to increase the confidence of identification. nih.gov The combination of mass spectral data and retention indices provides a much higher degree of certainty in the identification of specific alkylpyrazine isomers. nih.govresearchgate.net
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Advantages | Limitations |
| GC-MS | Identification and analysis of volatile compounds. | Robust, widely available, good for volatile compounds. | Mass spectra of isomers are often too similar for unambiguous identification. nih.govresearchgate.net |
| LC-MS/MS | Quantitative analysis of specific compounds. | High sensitivity and selectivity, excellent for quantification using deuterated standards. nih.govnih.gov | May not be suitable for highly volatile compounds without derivatization. |
| GC × GC-TOFMS | High-resolution separation of complex mixtures. | Dramatically increased peak capacity and separation power, improved identification of trace components. nih.govnih.gov | Complex data analysis, requires specialized instrumentation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is a primary tool for the analysis of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and crucial information, particularly regarding the precise location of the deuterium atoms and the isotopic purity of the compound.
Deuterium NMR (²H NMR) for Deuteration Site and Purity Assessment
Deuterium NMR (²H NMR) spectroscopy is a specialized NMR technique that directly observes the deuterium nucleus. This method is invaluable for confirming the site of deuteration within a molecule and for assessing the isotopic purity of a deuterated compound. In the case of this compound, the "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. The ²H NMR spectrum would provide direct evidence of the location of these deuterium atoms on the ethyl group.
Carbon-13 and Proton NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds like this compound. Both Carbon-13 (¹³C) and Proton (¹H) NMR provide detailed information about the carbon and hydrogen framework of the molecule, respectively.
For the non-deuterated analogue, 2,5-Dimethyl-3-ethylpyrazine, ¹H NMR spectra would show distinct signals for the methyl and ethyl protons, with chemical shifts and coupling patterns characteristic of their positions on the pyrazine (B50134) ring. chemicalbook.comnih.gov Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the connectivity of the alkyl groups to the pyrazine core. nih.govnih.govchemicalbook.com
In the case of this compound, the ethyl group is deuterated. Deuterium (²H) has a different magnetic moment than a proton, which significantly alters the NMR spectrum. In the ¹H NMR spectrum, the signals corresponding to the ethyl group protons would be absent or significantly reduced, depending on the level of isotopic enrichment. The adjacent proton signals might also show a loss of coupling. In the ¹³C NMR spectrum, the carbons of the deuterated ethyl group would exhibit a characteristic multiplet splitting pattern due to coupling with deuterium, and their chemical shifts might be slightly altered compared to the non-deuterated compound. This provides direct evidence of the location and extent of deuteration.
Below is a hypothetical representation of expected chemical shifts for the non-deuterated compound, which serves as a basis for interpreting the spectra of the deuterated analogue.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethyl-3-ethylpyrazine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine Ring Proton | 8.0 - 8.5 | 140 - 155 |
| Ethyl -CH₂- | 2.7 - 2.9 | 25 - 30 |
| Ethyl -CH₃ | 1.2 - 1.4 | 12 - 15 |
| 2-Methyl | 2.4 - 2.6 | 20 - 23 |
| 5-Methyl | 2.4 - 2.6 | 20 - 23 |
Note: These are approximate ranges and can vary based on the solvent and instrument parameters.
NMR in Dynamic Studies of Isotope-Labeled Compounds
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates and mechanisms of chemical processes. fu-berlin.de When applied to isotope-labeled compounds such as this compound, DNMR can provide insights into various dynamic phenomena, including conformational changes, chemical exchange, and kinetic isotope effects. fu-berlin.deacs.org
The introduction of a deuterium label can influence the dynamics of a molecule. For instance, the heavier mass of deuterium compared to protium (B1232500) can affect the rates of reactions and conformational equilibria, a phenomenon known as a kinetic isotope effect (KIE). fu-berlin.de DNMR can be used to measure these effects by analyzing changes in the NMR line shape as a function of temperature.
Furthermore, deuterium NMR (²H NMR) spectroscopy can be employed to directly observe the deuterated sites in a molecule. nih.govsigmaaldrich.com This technique is particularly useful for studying the mobility and environment of the labeled group. scispace.com For this compound, ²H NMR could be used to study the rotational dynamics of the deuterated ethyl group. The short relaxation time of deuterium allows for rapid data acquisition, making it suitable for dynamic studies. nih.gov
Chromatographic Separation Techniques and Sample Preparation
Headspace Solid Phase Microextraction (HS-SPME) for Volatile Sampling
2,5-Dimethyl-3-ethylpyrazine is a volatile compound, and its deuterated form, this compound, shares this characteristic. nist.govthegoodscentscompany.com Headspace Solid Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for the extraction and preconcentration of volatile and semi-volatile organic compounds from various matrices. nih.govresearchgate.net This method is particularly well-suited for the analysis of pyrazines in complex samples like food and beverages. nih.govacs.orgacs.orgconsensus.app
In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, including pyrazines, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.
The choice of fiber coating is crucial for efficient extraction. For pyrazines, fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have been shown to provide high extraction efficiency due to their ability to adsorb a wide range of volatile compounds. nih.govresearchgate.net
Optimization of Extraction and Pretreatment Strategies
To achieve accurate and reproducible results, the parameters of the HS-SPME method must be optimized. researchgate.netmdpi.commdpi.comnih.gov Key parameters that influence the extraction efficiency of pyrazines include:
Extraction Time and Temperature: Increasing the extraction time and temperature generally leads to higher recovery of pyrazines, but excessive temperatures can lead to degradation of the analytes or the sample matrix. nih.govresearchgate.netacs.org
Sample Volume and Ionic Strength: The addition of salt (salting out) can increase the volatility of pyrazines, thereby enhancing their transfer into the headspace. researchgate.net
pH of the Sample: The pH of the sample matrix can affect the volatility and stability of the target analytes.
Response surface methodology (RSM) is a statistical approach often employed to optimize these extraction parameters simultaneously. nih.govresearchgate.netmdpi.com Pretreatment of the sample, such as homogenization or enzymatic digestion, may also be necessary to release the pyrazines from the matrix and improve their availability for extraction. researchgate.net
Table 2: Key Parameters for HS-SPME Optimization for Pyrazine Analysis
| Parameter | Typical Range | Effect on Extraction |
| Fiber Coating | DVB/CAR/PDMS, PDMS, PA | Influences selectivity and capacity. acs.org |
| Extraction Temperature (°C) | 40 - 80 | Increases analyte volatility. nih.govacs.org |
| Extraction Time (min) | 20 - 60 | Affects equilibration and amount extracted. nih.govacs.org |
| Equilibrium Time (min) | 5 - 20 | Allows analytes to reach the headspace. nih.gov |
| Salt Addition (e.g., NaCl) | 0 - 30% (w/v) | Increases ionic strength, promoting volatilization. |
| Sample pH | Variable | Can affect analyte stability and volatility. |
Stable Isotope Dilution Analysis (SIDA) for Quantitative Determination
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise method for the quantitative analysis of trace-level compounds in complex matrices. nih.govacs.org This technique utilizes a stable isotopically labeled version of the analyte, such as this compound, as an internal standard.
The principle of SIDA involves adding a known amount of the labeled internal standard to the sample before extraction and analysis. The labeled standard behaves almost identically to the native analyte during sample preparation and chromatographic analysis, thus compensating for any losses that may occur during these steps. The quantification is based on the ratio of the response of the native analyte to that of the labeled internal standard, as determined by a mass-selective detector, typically in a Gas Chromatography-Mass Spectrometry (GC-MS) system. nih.govacs.org
The use of this compound as an internal standard for the quantification of its non-deuterated counterpart offers several advantages:
High Accuracy and Precision: SIDA corrects for variations in extraction efficiency and matrix effects. acs.org
Specificity: The mass difference between the analyte and the labeled standard allows for their unambiguous detection and quantification by MS.
The synthesis of deuterated standards like [²H₅]-2-ethyl-3,5-dimethylpyrazine has been reported, enabling the application of SIDA for the accurate quantification of these important flavor compounds in various food products. acs.org
Mechanistic Investigations of Pyrazine Chemical Reactivity and Formation
Reaction Mechanism Elucidation in Synthetic Routes
Synthetic strategies for creating pyrazines, including asymmetrically substituted ones, are a subject of detailed mechanistic investigation to optimize yields and ensure sustainable production methods. researchgate.net These investigations often explore the fundamental nature of the chemical transformations involved.
The transformation of pyrazines can proceed through different mechanistic routes, with a key distinction being whether the pathway involves radical intermediates. For instance, the dearomative diborylation of pyrazines has been investigated through a combination of experimental studies and density functional theory (DFT) calculations. rsc.org
These studies revealed that for unsubstituted pyrazine (B50134) reacting with bis(pinacolato)diboron (B136004) (B₂pin₂), a non-radical mechanism is favored. rsc.org This pathway involves two consecutive rsc.orgrsc.org-σ-rearrangement-type processes. rsc.org However, for sterically hindered pyrazines like 2,3-dimethylpyrazine, this non-radical process is highly unfavorable. rsc.org In such cases, a radical pathway becomes the preferred route, which is mediated by a catalyst and proceeds through the homolytic cleavage of the B-B bond, followed by the addition of the resulting boryl radical. rsc.org This highlights how the substitution pattern on the pyrazine ring can dictate the operative reaction mechanism. The choice between radical and non-radical activation systems can also significantly impact the efficiency of degradation processes for environmental contaminants, with radical-based oxidation often proving more effective. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding reaction mechanisms in pyrazine chemistry. researchgate.netrsc.org DFT calculations can model the potential energy surfaces of a reaction, identifying transition states and intermediates. rsc.orgresearchgate.net
For example, in the biocatalytic synthesis of asymmetric trisubstituted pyrazines, DFT calculations were crucial in revealing the role of phosphate (B84403) buffering and identifying an E1cB elimination and a tautomerization-driven pathway for product formation. researchgate.net Similarly, computational studies have been used to investigate the thermal unimolecular reactivity of dehydro-diazine radicals, mapping out complex reaction channels, transition state barriers, and product formation. researchgate.net These computational predictions, when supported by control experiments and kinetic studies, provide powerful evidence for proposed mechanisms. researchgate.netrsc.org Computational methods are also applied to predict the performance of pyrazine-containing materials, such as metal-organic frameworks (MOFs), for applications like CO₂ capture. nih.gov
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the rate-limiting steps and the structure of transition states. libretexts.orgprinceton.edu It is defined as the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The use of a deuterated compound like 2,5-Dimethyl-3-ethyl-d5-pyrazine , where the five hydrogen atoms on the ethyl group are replaced by deuterium (B1214612), is a classic example of how isotopic labeling is used to study reaction mechanisms.
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. libretexts.orgwikipedia.org For a compound like this compound, measuring the rate of a reaction (e.g., its formation or a subsequent transformation) compared to its non-deuterated counterpart (2,5-Dimethyl-3-ethylpyrazine) can reveal whether the C-H bonds of the ethyl group are involved in the rate-determining step.
A normal primary KIE (kH/kD > 1) would suggest that a C-H bond on the ethyl group is being cleaved in the rate-limiting step. princeton.eduyoutube.com
A secondary KIE (kH/kD ≠ 1) could provide information about changes in hybridization at the carbon atoms of the ethyl group during the transition state. wikipedia.orgyoutube.com For example, a change from sp³ to sp² hybridization typically results in a normal secondary KIE (kH/kD > 1), often attributed to hyperconjugation effects. libretexts.org
Computational methods like path-integral free energy perturbation (PI-FEP) theory can be used to calculate predicted KIE values for proposed reaction mechanisms, which can then be compared to experimental data to validate the mechanistic hypothesis. nih.gov
Insights into Pyrazine Biosynthesis Mechanisms
Pyrazines are prevalent in nature, contributing significantly to the aroma of many foods. mdpi.comperfumerflavorist.com Their formation in biological and food systems is primarily attributed to complex chemical cascades like the Maillard reaction and Strecker degradation. mdpi.comresearchgate.net
The Maillard reaction is a non-enzymatic browning reaction between an amino group (from an amino acid, peptide, or protein) and a carbonyl compound (typically a reducing sugar). perfumerflavorist.comnih.gov This complex series of reactions is a major pathway for the formation of a wide variety of heterocyclic flavor compounds, including pyrazines, during the thermal processing of food. mdpi.comperfumerflavorist.comperfumerflavorist.com
The general mechanism involves the condensation of α-dicarbonyl compounds, formed during the reaction, with amino compounds to produce α-aminoketones. researchgate.netnih.gov These α-aminoketone intermediates can then condense with each other to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to the stable aromatic pyrazine. nih.gov The specific type of pyrazine formed is dependent on the precursor amino acids and sugars. mdpi.comnih.gov For example, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654) and 2-ethyl-3,5-dimethylpyrazine (B18607), while L-serine can lead to the formation of methylpyrazine and ethylpyrazine. mdpi.comnih.gov Studies have shown that 2-Ethyl-3,5-dimethylpyrazine can be chemoenzymatically synthesized from L-threonine. nih.gov
Table 1: Pyrazine Formation from Amino Acid Precursors
| Precursor Amino Acid | Resulting Pyrazine(s) | Reference(s) |
|---|---|---|
| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | mdpi.comnih.govnih.gov |
| L-Serine | Pyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine | nih.gov |
| Alanine / Lysine | 2,5-Dimethyl-3-ethylpyrazine | perfumerflavorist.com |
This table is interactive and can be sorted by column.
The Strecker degradation is a critical component of the Maillard reaction that significantly contributes to the formation of pyrazine precursors. nih.govwikipedia.org This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound. researchgate.net The process results in the oxidative deamination and decarboxylation of the amino acid, producing a "Strecker aldehyde" (which contains the side chain of the original amino acid) and an α-aminoketone. nih.govresearchgate.net
These α-aminoketones are key intermediates for pyrazine synthesis, as two molecules can condense to form the pyrazine ring. researchgate.net The Strecker aldehyde can also be incorporated into the pyrazine structure, leading to a greater diversity of substituted pyrazines. researchgate.net For instance, the Strecker degradation of an amino acid can generate an α-aminocarbonyl intermediate, which then participates in the formation of various pyrazines. nih.gov This mechanism is fundamental not only in thermally processed foods but also in microbial systems, where bacteria such as Bacillus subtilis utilize amino acid precursors to produce a range of alkylpyrazines. mdpi.comnih.gov
Metabolic Precursors and Their Conversion to Pyrazines
The formation of alkylpyrazines, including 2,5-dimethyl-3-ethylpyrazine, is predominantly associated with the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars during thermal processing. mdpi.comperfumerflavorist.com Additionally, specific biosynthetic pathways involving amino acids have been identified. nih.govnih.gov The deuterated compound, this compound, is a stable isotope-labeled analog synthesized for use in quantitative analysis, and its formation is not a natural metabolic process. acs.org However, understanding the formation of its non-deuterated counterpart provides insight into the chemical pathways involved.
The primary metabolic precursors for pyrazine formation are amino acids and simple sugars. mdpi.com The structure of the resulting pyrazine is dependent on the specific precursors and reaction conditions. nih.gov L-threonine, in particular, has been identified as a key precursor for the biosynthesis of 2,5-dimethylpyrazine and its derivatives, including 3-ethyl-2,5-dimethylpyrazine (B149181). nih.govrsc.org
One major pathway is the Strecker degradation of an amino acid, which reacts with an α-dicarbonyl compound (formed from sugar degradation) to produce an aminoketone and a Strecker aldehyde. mdpi.com The self-condensation of two aminoketone molecules, or their condensation with other reactive intermediates, leads to the formation of a dihydropyrazine ring, which is then oxidized to the stable aromatic pyrazine.
A more specific chemoenzymatic pathway for the formation of 3-ethyl-2,5-dimethylpyrazine (EDMP) from L-threonine has been demonstrated. nih.gov This process involves two key enzymes:
L-threonine 3-dehydrogenase (TDH) : This enzyme oxidizes L-threonine to produce the intermediate 2-amino-3-ketobutyrate.
2-amino-3-ketobutyrate CoA ligase : This enzyme, which also possesses threonine aldolase (B8822740) activity, can then generate two crucial precursors: aminoacetone and acetaldehyde (B116499). nih.gov
The final step is the chemical condensation of two molecules of aminoacetone with one molecule of acetaldehyde to form EDMP. nih.gov
The formation of different pyrazines from various precursors in model systems is a subject of extensive research. The types and quantities of pyrazines generated are influenced by factors such as the specific amino acids and sugars involved, temperature, pH, and water content. mdpi.comnih.gov An alkaline environment, for example, tends to favor the production of nitrogen-containing heterocyclic compounds like pyrazines. mdpi.com
Table 1: Key Precursors and Intermediates in Pyrazine Formation
| Precursor/Intermediate | Role in Pyrazine Synthesis | Source/Origin |
| Amino Acids | Provide the nitrogen atoms for the pyrazine ring and contribute to the side-chain structure through Strecker degradation. mdpi.comnih.gov | Proteins in food, L-threonine, Lysine, etc. nih.govnih.gov |
| Reducing Sugars | Undergo caramelization and degradation to form reactive carbonyl species (e.g., α-dicarbonyls) essential for the Maillard reaction. mdpi.com | Glucose, Fructose, etc. nih.gov |
| α-Dicarbonyls | Highly reactive intermediates that react with amino acids in the Strecker degradation step. mdpi.com | Sugar degradation during the Maillard reaction. mdpi.com |
| Aminoacetone | A key aminoketone intermediate that self-condenses or reacts with other aldehydes to form the pyrazine ring. nih.gov | Enzymatic conversion of L-threonine. nih.gov |
| Acetaldehyde | A Strecker aldehyde that can be incorporated into the pyrazine structure, leading to ethyl-substituted pyrazines. nih.gov | Enzymatic conversion of L-threonine. nih.gov |
Photochemical and Electronic Relaxation Dynamics of Pyrazines
The photophysics of pyrazine and its derivatives are characterized by highly efficient and ultrafast non-radiative decay processes that return the molecule to its electronic ground state following UV photoexcitation. rsc.org While specific studies on the photochemical dynamics of this compound are not extensively documented, the fundamental mechanisms can be understood from detailed investigations of the parent pyrazine molecule. The presence of alkyl substituents and deuteration may influence the rates and pathways of relaxation, but the core principles remain the same. nih.govnih.gov
Upon absorption of UV light (e.g., at 267 nm), pyrazine is typically excited from its ground state (S₀) to a bright ππ* electronic state, specifically the S₂ (¹B₂ᵤ) state. nih.gov This initial excitation is followed by a cascade of extremely rapid electronic relaxation events, occurring on a femtosecond timescale. rsc.orgnih.gov
The key steps in the relaxation dynamics are:
Internal Conversion from S₂ (ππ) to S₁ (nπ)**: After initial excitation, the molecule rapidly decays from the S₂ state to the lower-lying S₁ (¹B₃ᵤ) state, which has nπ* character. This process is mediated by a conical intersection (CI) between the potential energy surfaces of the S₂ and S₁ states, providing a highly efficient pathway for radiationless transition. rsc.org
Involvement of Dark States : Recent studies have revealed the crucial role of optically "dark" states, which are not directly accessible by photoexcitation. nih.govrsc.org Specifically, the ¹Aᵤ (nπ*) state has been identified as a key intermediate. The molecule can transition from the initially populated S₂ state to this ¹Aᵤ state. This state is populated within approximately 200 ± 50 femtoseconds and is instrumental in the final relaxation pathway back to the ground state. nih.gov
Decay to the Ground State (S₀) : The final step involves the non-radiative decay from the excited state manifold (primarily from the ¹Aᵤ(nπ*) state) back to the S₀ ground state. rsc.org This is also facilitated by a conical intersection between the excited state and the ground state potential energy surfaces.
This entire sequence of events from photoexcitation to return to the ground state is exceptionally fast, ensuring the photostability of the pyrazine ring by quickly dissipating the absorbed light energy as heat rather than through photodegradation or fluorescence. rsc.org The study of these dynamics often employs sophisticated techniques like femtosecond time-resolved photoelectron spectroscopy and X-ray transient absorption spectroscopy combined with high-level computational simulations. nih.govnih.gov
Table 2: Electronic States and Timescales in Pyrazine Photodynamics
| Electronic State | Description | Role in Relaxation | Typical Timescale |
| S₂ (¹B₂ᵤ) | Bright ππ* state | Initially populated state upon UV absorption. nih.gov | - |
| S₁ (¹B₃ᵤ) | nπ* state | Populated via ultrafast internal conversion from S₂. nih.govrsc.org | ~20 fs |
| ¹Aᵤ | Dark nπ* state | Key intermediate state populated from S₂; plays a critical role in the decay to the ground state. rsc.orgnih.gov | Population in ~200 fs |
| S₀ | Ground state | Final state after non-radiative decay. rsc.org | - |
Biological and Environmental Transformation of Pyrazines Non Human Contexts
Microbial Degradation and Biotransformation Pathways
Microorganisms play a significant role in the breakdown and transformation of pyrazines in the environment. nih.govresearchgate.net
A variety of microorganisms capable of degrading pyrazine (B50134) compounds have been isolated from different environments, such as wastewater and cow dung. researchgate.netresearchgate.net Research has identified several bacterial genera with the ability to utilize pyrazines. For instance, Rhodococcus erythropolis strain DP-45 has been shown to degrade 2,5-dimethylpyrazine (B89654). nih.gov Other identified genera include Bacillus, Flavobacterium, Corynebacterium, Pseudomonas, Streptococcus, and Staphylococcus. researchgate.netresearchgate.net A strain of Mycobacterium has also been noted for its ability to use 2,3-diethyl-5-methylpyrazine (B150936) as its sole carbon and energy source.
Table 1: Examples of Pyrazine-Degrading Microorganisms
| Microorganism Genus | Specific Strain (if available) | Degraded Pyrazine Compound(s) | Source of Isolation |
|---|---|---|---|
| Rhodococcus | erythropolis DP-45 | 2,5-dimethylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, 2-ethyl-5(6)-methylpyrazine, 2-ethylpyrazine, 2-methylpyrazine, 2,3,5-trimethylpyrazine (B81540) | Waste gas treatment plant of a fishmeal processing company |
| Mycobacterium | Strain DM-11 | 2,3-diethyl-5-methylpyrazine, 2-ethyl-5(6)-methylpyrazine, 2,3,5-trimethylpyrazine | Waste gas treatment plant of a fishmeal processing company |
| Bacillus | Not specified | Pyrazine-2-carboxamide | Wastewater and cow dung |
| Flavobacterium | Not specified | Pyrazine-2-carboxamide | Wastewater and cow dung |
| Corynebacterium | Not specified | Pyrazine-2-carboxamide | Wastewater and cow dung |
| Pseudomonas | Not specified | Pyrazine-2-carboxamide | Wastewater and cow dung |
| Streptococcus | Not specified | Pyrazine-2-carboxamide | Wastewater and cow dung |
Several bacterial strains have been isolated that can utilize various substituted pyrazines as their sole source of carbon and nitrogen for growth. nih.govproquest.comresearchgate.net For example, Rhodococcus erythropolis strain DP-45 can use 2,5-dimethylpyrazine for this purpose. nih.gov Similarly, a Mycobacterium species, strain DM-11, has been observed to utilize pyrazine as a source of nitrogen, carbon, and energy. The ability of a microbial consortium from wastewater and cow dung to mineralize pyrazine-2-carboxamide further demonstrates the role of these compounds as nutrient sources for microorganisms. researchgate.netresearchgate.net
The microbial degradation of pyrazines is initiated by specific enzymatic systems. The initial step often involves the oxidation of the pyrazine ring. In the case of 2,5-dimethylpyrazine degradation by Rhodococcus erythropolis DP-45, the first intermediate formed is 2-hydroxy-3,6-dimethylpyrazine, a reaction that requires molecular oxygen. nih.gov The enzymes responsible for this initial hydroxylation are thought to be flavoprotein monooxygenases and cytochrome P450 enzymes, as suggested by inhibition studies. nih.gov Subsequent steps involve further degradation of the hydroxylated intermediate, leading to the release of ammonium, although the exact mechanisms of ring cleavage are not yet fully elucidated. nih.govnih.gov
Metabolism in Non-Human Animal Models
In non-human animal models, pyrazines are metabolized through a series of well-defined pathways primarily aimed at increasing their water solubility to facilitate excretion. nih.govproquest.comresearchgate.net
Studies in rats have shown that alkyl-substituted pyrazines are primarily metabolized through the oxidation of their aliphatic side-chains to form the corresponding carboxylic acids. nih.govnih.gov These acidic metabolites can then be excreted in the urine either unchanged or as glycine (B1666218) conjugates. nih.gov Ring hydroxylation is another metabolic route, particularly when side-chain oxidation is hindered by the presence of adjacent alkyl groups. nih.gov Following hydroxylation, the resulting metabolites are often conjugated with glucuronic acid or sulfate (B86663) to enhance their elimination. nih.govnih.gov It is a notable characteristic of pyrazine metabolism in animals that the pyrazine ring itself is generally not cleaved. nih.govproquest.comresearchgate.net For instance, the metabolism of pyrazine-2-diazohydroxide in mice and dogs results in the formation of 2-hydroxypyrazine (B42338) and its subsequent glucuronide or sulfate conjugate. nih.gov
Table 2: Primary Metabolic Pathways of Alkylpyrazines in Rats
| Metabolic Reaction | Description | Resulting Metabolite | Subsequent Conjugation |
|---|---|---|---|
| Side-Chain Oxidation | Oxidation of the alkyl group to a carboxylic acid. | Pyrazine carboxylic acid | Glycine conjugation |
| Ring Hydroxylation | Addition of a hydroxyl group to the pyrazine ring. | Hydroxypyrazine | Glucuronidation or Sulfation |
The substitution of hydrogen with deuterium (B1214612) in a molecule, as in 2,5-Dimethyl-3-ethyl-d5-pyrazine, can significantly alter its metabolic stability. This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of this bond, such as those catalyzed by cytochrome P450 (CYP450) enzymes, proceed at a slower rate. juniperpublishers.com
Microsomal studies with other deuterated compounds have demonstrated that this "metabolic switching" can lead to a longer half-life and lower clearance of the deuterated analog compared to its non-deuterated counterpart. nih.gov For example, deuteration of imidazo[1,2-a]pyridine-3-carboxamides resulted in improved metabolic stability in mouse, marmoset monkey, and human liver microsomes. nih.gov While specific microsomal studies on this compound are not available, it is anticipated that the deuteration of the ethyl group would slow down the oxidation of this side chain, a primary metabolic pathway for alkylpyrazines. This would likely lead to increased metabolic stability and a longer biological half-life for the compound. juniperpublishers.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-diethyl-5-methylpyrazine |
| 2,3-dimethylpyrazine |
| 2,5-dimethylpyrazine |
| 2,6-dimethylpyrazine |
| 2-ethyl-3,(5 or 6)-dimethylpyrazine |
| 2-ethyl-5(6)-methylpyrazine |
| 2-ethylpyrazine |
| 2-hydroxy-3,6-dimethylpyrazine |
| 2-hydroxypyrazine |
| 2-methylpyrazine |
| 2,3,5-trimethylpyrazine |
| imidazo[1,2-a]pyridine-3-carboxamides |
| pyrazine-2-carboxamide |
Environmental Fate and Abiotic Degradation Processes
The environmental journey of this compound is influenced by a series of abiotic factors that can lead to its transformation and degradation. These processes are crucial in determining the compound's persistence and the nature of any potential breakdown products in the environment.
Thermal Degradation Studies
Alkylpyrazines are generally known for their considerable thermal stability, a property that contributes to their presence in a wide array of thermally processed foods. The alkyl-substituted pyrazine core of compounds like 2,5-Dimethyl-3-ethyl-pyrazine offers a notable balance of stability and reactivity, making them subjects of interest in mechanistic studies.
While specific temperature thresholds for the degradation of this compound are not documented, studies on the thermal decomposition of complex organic materials have shown that pyrazines are significant products. This suggests that the pyrazine ring itself is a relatively stable structure that can be formed under high-temperature conditions.
General studies on aromatic heterocycles, a class to which pyrazines belong, indicate that under thermal stress, these compounds can undergo oxidative degradation. These reactions can be facilitated by the presence of reactive oxygen species and may involve processes such as hydroxylation and cleavage of the pyrazine ring. However, detailed experimental data on the specific thermal degradation products and pathways for this compound remain an area for further investigation.
Table 1: General Thermal Behavior of Alkylpyrazines
| Parameter | Observation |
| General Stability | High thermal stability |
| Formation | Can be formed during thermal decomposition of other organic matter |
| Potential Degradation Pathways | Oxidation, hydroxylation, ring cleavage (in the presence of reactive oxygen species) |
This table provides a generalized overview based on the behavior of similar compounds.
Phototransformation and Other Environmental Factors
Aromatic compounds, including pyrazines, can absorb ultraviolet (UV) radiation, which can lead to their electronic excitation and subsequent chemical reactions. The potential for phototransformation is dependent on the compound's absorption spectrum and the quantum yield of the photochemical reaction.
In the environment, phototransformation can be influenced by various factors such as the presence of photosensitizers (e.g., humic substances in water and soil), which can absorb light and transfer the energy to the pyrazine molecule, initiating its degradation. The pH of the surrounding medium can also play a role in the rate and mechanism of phototransformation.
Potential phototransformation pathways for pyrazines could involve oxidation, similar to thermal degradation, potentially leading to hydroxylation of the aromatic ring and eventual ring cleavage. However, without specific experimental data, these remain theoretical pathways.
Table 2: Potential Factors Influencing Phototransformation
| Factor | Potential Influence |
| UV Radiation | Can be absorbed by the pyrazine ring, initiating photochemical reactions. |
| Photosensitizers | Substances like humic acids can enhance the rate of phototransformation. |
| pH | The acidity or alkalinity of the environment can affect reaction rates and pathways. |
| Reactive Oxygen Species | Species like hydroxyl radicals, generated photochemically, can lead to oxidative degradation. |
This table outlines potential factors that could influence the phototransformation of this compound in the environment.
Computational and Theoretical Chemistry Studies of Pyrazine Derivatives
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining the geometric and electronic properties of pyrazine (B50134) derivatives. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31+G(d,p), have been employed to study the conformational aspects of alkylpyrazines. researchgate.net These studies are foundational for understanding the structure of compounds like 2,5-Dimethyl-3-ethyl-d5-pyrazine.
Table 1: Computed Properties of 2-Ethyl-3,5-dimethylpyrazine (B18607)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 136.19 g/mol | nih.gov |
| XLogP3 | 1.5 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 136.100048391 Da | nih.gov |
| Topological Polar Surface Area | 25.8 Ų | nih.gov |
The deuteration in this compound would primarily affect vibrational frequencies and, to a lesser extent, bond lengths and angles involving the deuterium (B1214612) atoms, which can be precisely modeled using DFT.
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the electronic transitions and spectroscopic signatures of molecules. For pyrazine and its derivatives, methods like Time-Dependent DFT (TD-DFT) are used to predict electronic absorption spectra. mdpi.com These calculations help in assigning the observed spectral bands to specific electronic transitions, such as n → π* and π → π* transitions, which are characteristic of the pyrazine ring.
For the parent pyrazine molecule, high-level quantum chemical studies have been conducted to understand its photophysics, including the role of dark nπ* states in its radiationless decay pathways. nist.gov While the substitution of a deuterated ethyl group in this compound is not expected to drastically alter the fundamental electronic structure of the pyrazine core, it can subtly influence the vibronic coupling and, consequently, the fine structure of the spectroscopic bands. Quantum chemical calculations can model these subtle isotopic effects on the spectroscopic properties.
Molecular Dynamics and Simulation Approaches for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their intermolecular interactions and dynamics in various environments. researchgate.net For alkylpyrazines, MD simulations have been used to explore their interactions with other molecules, such as human serum albumin, revealing that hydrophobic forces are significant in these binding processes. researchgate.net
Predictive Modeling for Deuterium Exchange and Energetic Properties
Predictive modeling based on computational chemistry can be used to estimate various properties of molecules, including the effects of isotopic substitution. For deuterated compounds like this compound, a key area of interest is the kinetic isotope effect (KIE), where the heavier deuterium isotope can lead to slower reaction rates compared to hydrogen. nih.gov Computational models can predict the magnitude of KIEs for specific reactions, which is crucial in understanding metabolic pathways and reaction mechanisms. nih.gov
Furthermore, computational methods, particularly DFT, are used to predict the energetic properties of molecules, such as their enthalpies of formation. mdpi.com These predictions are valuable for assessing the stability and potential energy release of compounds. While direct experimental data for this compound may be scarce, predictive modeling provides a reliable means to estimate its energetic characteristics based on its molecular structure. Studies on the deuteration of organic compounds have shown that while the thermodynamic properties are not significantly altered, the kinetic stability can be enhanced. rsc.org
Future Research Directions and Unexplored Avenues for Deuterated Alkylpyrazines
Development of Novel and Sustainable Synthetic Routes
The synthesis of deuterated compounds is evolving, with a growing emphasis on developing methods that are not only efficient but also environmentally sustainable. Future research in the synthesis of deuterated alkylpyrazines like 2,5-Dimethyl-3-ethyl-d5-pyrazine is expected to focus on green chemistry principles.
Current methods for producing deuterated alkylpyrazines often involve the chlorination of alkylpyrazines to create reactive intermediates for deuterium (B1214612) labeling. nih.govclearsynth.com However, these methods can involve harsh reagents. The future lies in developing more sustainable synthetic strategies. This includes the use of environmentally benign catalytic systems, such as the Pd/C-Al-D2O system, which utilizes deuterium oxide as the deuterium source and generates deuterium gas in situ, minimizing waste. nih.gov The development of transition metal-free strategies, employing organophotocatalysts and inorganic reductants, also presents a promising green alternative. researchgate.net
Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds. researchgate.net This technology allows for precise control over reaction conditions, leading to higher yields and purity. The application of flow chemistry to the synthesis of deuterated alkylpyrazines could streamline their production, making these valuable compounds more accessible for research and industrial applications.
Future research will likely explore biocatalytic and chemo-enzymatic approaches. researchgate.net Leveraging enzymes for the synthesis of deuterated pyrazines could offer high selectivity under mild conditions, aligning with the principles of green chemistry.
Integration of Advanced Analytical Platforms for Comprehensive Characterization
The accurate characterization of deuterated compounds is crucial for their effective application. Future research will increasingly rely on the integration of advanced analytical platforms to provide a comprehensive understanding of the structure and isotopic purity of compounds like this compound.
High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between isotopologues with very small mass differences. nih.govyoutube.comyoutube.com This capability is essential for accurately determining the degree and position of deuterium labeling in a molecule. The use of HRMS, particularly in conjunction with techniques like gas chromatography (GC-MS), will continue to be a cornerstone of deuterated compound analysis. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Both ¹H NMR and ²H NMR provide detailed structural information and can be used to confirm the location of deuterium atoms within the molecule. nih.govresearchgate.netchemicalbook.comspectrabase.com Advanced NMR techniques, including solvent suppression methods, allow for the analysis of samples in protonated solvents, which can be advantageous in certain experimental setups. magritek.com The combination of experimental NMR data with computational predictions can further refine structural assignments. researchgate.net
The development of sophisticated software tools is also crucial for the high-throughput analysis of data from isotopic labeling experiments. nih.gov Programs like SIMPEL (Stable Isotope-assisted Metabolomics for Pathway Elucidation) are being developed to simplify the analysis and interpretation of large datasets from HRMS, which will be invaluable for future research on deuterated alkylpyrazines. nih.gov
Deeper Elucidation of Complex Biological Transformation Networks
Deuterated alkylpyrazines are poised to play a significant role in unraveling complex biological transformation networks. Their use as tracers in metabolic studies allows for the precise tracking of metabolic pathways.
Alkylpyrazines are known to be formed in food through the Maillard reaction and can also be produced by microorganisms. nih.govnih.govnih.gov Understanding the metabolic fate of these compounds in biological systems is of great interest. Deuterated analogs like this compound can be used in stable isotope dilution assays (SIDA) to accurately quantify the parent compound and its metabolites in complex biological matrices. nih.gov
Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope tracers to quantify the rates of metabolic reactions. nih.govnih.gov By introducing a deuterated compound into a biological system and analyzing the distribution of the isotope in various metabolites, researchers can gain detailed insights into the dynamics of metabolic networks. nih.gov This approach has been used to study the metabolism of other pyrazines and can be extended to investigate the biotransformation of this compound. nih.govnih.gov The oxidation of the pyrazinone ring and subsequent rearrangements are known biotransformation pathways for some pyrazine (B50134) derivatives. acs.org
Future research will likely involve the use of advanced analytical techniques like high-resolution mass spectrometry to track the incorporation of deuterium from labeled pyrazines into a wide range of metabolites, providing a more complete picture of their biological transformations. nih.gov
Exploration of Emerging Environmental Applications
The unique properties of deuterated compounds make them valuable tools for environmental science. This compound, as a deuterated internal standard, can enhance the accuracy and reliability of methods for monitoring pollutants in the environment.
Deuterated internal standards are crucial for correcting matrix effects in complex environmental samples, ensuring precise quantification of target analytes. nih.govasm.orgmdpi.com This is particularly important for the analysis of volatile organic compounds (VOCs) in water and air. nih.govnih.gov For instance, deuterated standards have been successfully used in the quantification of tire tread particles in environmental matrices using pyrolysis-GC/MS. asm.orgmdpi.com
Future applications could involve the use of deuterated alkylpyrazines to trace the environmental fate of pyrazine-based compounds, which can be released from various sources, including industrial processes and agricultural applications. The use of advanced analytical techniques, such as those offered by specialized companies, can provide high-precision isotopic analysis to track the origin and pathways of environmental contaminants. nih.gov The monitoring of biogenic volatile organic compounds (BVOCs) emitted by vegetation is another area where deuterated standards can improve quantitative accuracy. mdpi.com
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental data with computational modeling offers a powerful approach to understanding the behavior of deuterated compounds at a molecular level. This synergy is expected to drive significant advances in the study of deuterated alkylpyrazines.
Density Functional Theory (DFT) calculations have proven to be a valuable tool for investigating the properties of deuterated molecules. DFT can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm structural assignments. mdpi.com These calculations can also provide insights into the conformational energies and interactions of molecules, as demonstrated in studies of pyrazine derivatives. nih.gov
In the context of reaction mechanisms, DFT calculations can help to elucidate the pathways of chemical reactions, including those involved in the synthesis and degradation of pyrazines. nih.gov For example, computational studies can be used to investigate the transition states of reactions, providing a deeper understanding of the factors that control selectivity. nih.gov
The future of research in this area will involve a closer integration of experimental techniques like NMR and mass spectrometry with computational methods like DFT. This integrated approach will enable a more complete understanding of the structure, reactivity, and biological activity of deuterated alkylpyrazines such as this compound.
Q & A
Q. What are the validated synthetic routes for 2,5-dimethyl-3-ethyl-d5-pyrazine, and how do reaction conditions influence isotopic purity?
Q. How can researchers distinguish structural isomers of this compound using spectroscopic techniques?
Methodological Answer: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the ethyl-d5 group’s ²H NMR splitting pattern differentiates it from methyl groups. IR spectroscopy (C-H vs. C-D stretching at ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) further confirm isotopic labeling .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Due to volatility and potential inhalation risks, use fume hoods and closed systems during synthesis. Deuterated solvents (e.g., DMSO-d6) require separate waste streams to avoid cross-contamination. Consult NIST safety guidelines for pyrazine derivatives .
Advanced Research Questions
Q. How do discrepancies in reported reaction yields for this compound arise, and how can they be resolved?
Methodological Answer: Yield variations often stem from competing side reactions (e.g., over-alkylation or deuteration loss). Kinetic studies using in situ FTIR or LC-MS can track intermediates. Optimize reaction stoichiometry (e.g., limiting excess deuterated reagents) and employ scavengers (e.g., molecular sieves) to suppress byproducts .
Q. What computational methods predict the isotopic effects of deuterium on the compound’s reactivity in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model C-D bond dissociation energies and transition states. Compare kinetic isotope effects (KIE) between deuterated and non-deuterated analogs to predict rate changes in hydrogenation or oxidation reactions .
Q. How can researchers address challenges in characterizing trace impurities in this compound?
Methodological Answer: Use hyphenated techniques like GC×GC-TOF-MS or UPLC-QTOF to resolve co-eluting impurities. Deuterated internal standards (e.g., d8-toluene) improve quantification accuracy. For structural elucidation, combine tandem MS with isotopic pattern matching .
Q. What are the limitations of current synthetic methods for scaling up this compound for isotopic tracing studies?
Methodological Answer: Deuterium exchange under prolonged heating or acidic conditions reduces isotopic purity. Continuous-flow microreactors minimize side reactions by precise temperature control. Validate scalability using DOE (Design of Experiments) to optimize parameters like residence time and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
